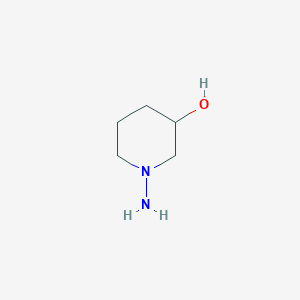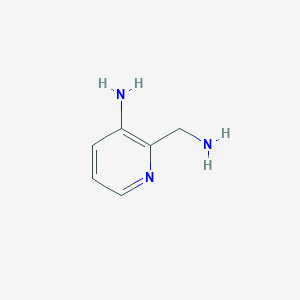
2-(Aminomethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyridin-3-amine, also known as 2-Picolylamine, is a chemical compound with the empirical formula C6H8N2 .
Synthesis Analysis
The synthesis of 2-(Aminomethyl)pyridin-3-amine involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . It can also be produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)pyridin-3-amine consists of a pyridine ring with an aminomethyl group attached to the second carbon atom and an amine group attached to the third carbon atom .Chemical Reactions Analysis
2-(Aminomethyl)pyridin-3-amine can form copper (II) complexes containing various anions . It can also react efficiently with various functional group-containing arylboronic acids .Physical And Chemical Properties Analysis
2-(Aminomethyl)pyridin-3-amine is a liquid at room temperature with a refractive index of 1.544 . It has a boiling point of 82-85 °C/12 mmHg and a density of 1.049 g/mL at 25 °C .Applications De Recherche Scientifique
Medicine: Anticancer Agents
2-(Aminomethyl)pyridin-3-amine has been explored for its potential in creating anticancer agents. Pyridine scaffolds, like this compound, are integral in synthesizing new agents targeting tubulin-microtubule systems, which are crucial in cancer cell division . The compound’s derivatives have shown cytotoxic properties against tumor cells, making it a valuable asset in oncological research.
Agriculture: Pesticide Synthesis
In agriculture, 2-(Aminomethyl)pyridin-3-amine serves as a precursor for synthesizing compounds with pesticidal properties. Its derivatives can be designed to target specific pests or diseases affecting crops, contributing to the development of more effective and targeted agricultural chemicals .
Materials Science: Ionic Liquids and Complexes
The compound is used in materials science as a precursor for synthesizing various ionic liquids and as a chelating ligand in the formation of metal complexes . These applications are crucial in developing new materials with specific electrical, magnetic, or catalytic properties.
Environmental Science: Adsorption and Remediation
In environmental science, derivatives of 2-(Aminomethyl)pyridin-3-amine are utilized in adsorption processes to remove heavy metals and other contaminants from water sources . This application is vital for water treatment and environmental remediation efforts.
Biochemistry: Enzyme Inhibition
Biochemically, the compound is involved in the synthesis of enzyme inhibitors. These inhibitors can regulate biological pathways and are used in studying disease mechanisms or as potential therapeutic agents .
Pharmacology: Drug Development
Pharmacologically, 2-(Aminomethyl)pyridin-3-amine is a key intermediate in drug development. Its structure is found in various pharmaceuticals, and its derivatives are used to create pharmacophores against diverse biological targets .
Chemical Synthesis: Heterocyclic Compound Formation
In chemical synthesis, this compound is employed in multicomponent reactions to create heterocyclic compounds, which are foundations for many drugs and industrial chemicals .
Analytical Chemistry: Chromatography and Spectroscopy
Lastly, in analytical chemistry, 2-(Aminomethyl)pyridin-3-amine derivatives are used in chromatography and spectroscopy as standards or reagents to analyze and quantify chemical substances .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities . These compounds act against organisms causing sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth or function of the target organisms .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways in target organisms, leading to their inhibition .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (1049 g/mL at 25 °C) , may influence its bioavailability.
Result of Action
It is known that similar compounds can exhibit antitrypanosomal and antiplasmodial activities , suggesting that 2-(Aminomethyl)pyridin-3-amine may have similar effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQCKCNKPZZLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579902 |
Source


|
| Record name | 2-(Aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyridin-3-amine | |
CAS RN |
144288-50-6 |
Source


|
| Record name | 2-(Aminomethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40579902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide](/img/structure/B121146.png)




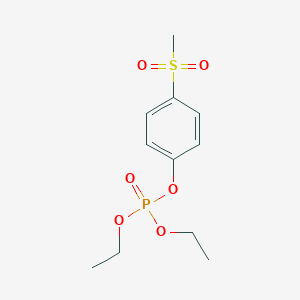
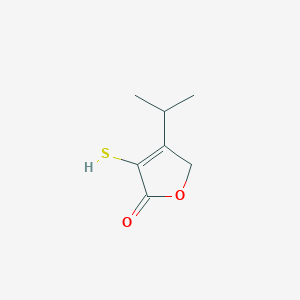
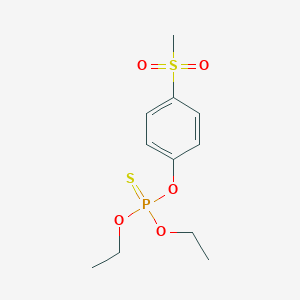

![Sodium;9-[(E)-4-[(2R,3S,4aS,7S,8S,8aR)-3,8-dihydroxy-2-[(2S,3S)-3-hydroxybutan-2-yl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran-7-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B121185.png)

